molecular formula C17H22N2O B4185225 2-(1-adamantyl)-N-4-pyridinylacetamide

2-(1-adamantyl)-N-4-pyridinylacetamide

Cat. No.: B4185225
M. Wt: 270.37 g/mol
InChI Key: GNHIFHKOLFXIPL-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018)

Adamantane is a rigid, tricyclic hydrocarbon with a diamondoid structure. Its incorporation into drug candidates is a well-established strategy to enhance pharmacological profiles. The bulky and highly lipophilic nature of the adamantane cage can increase the metabolic stability of a compound by shielding susceptible parts of the molecule from enzymatic degradation. This often leads to improved bioavailability and a longer duration of action. Furthermore, the adamantyl group can facilitate a molecule's passage through biological membranes and the blood-brain barrier. Its rigid structure can also serve as a robust anchor, locking a drug molecule into a specific conformation for optimal binding to its biological target.

The Role of the Pyridine (B92270) Ring

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. The aromatic nature of the pyridine ring allows for π-π stacking interactions, further stabilizing the drug-target complex. Additionally, the pyridine scaffold can be readily modified at various positions, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its activity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHIFHKOLFXIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of Adamantane (B196018) Moiety and Impact on Activity

The adamantane moiety is a key structural feature in a variety of biologically active compounds, prized for its rigid, lipophilic nature which can enhance binding to target proteins. mdpi.comnih.gov In the context of compounds analogous to 2-(1-adamantyl)-N-4-pyridinylacetamide, particularly those targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantyl group plays a crucial role in anchoring the molecule within hydrophobic pockets of the active site. nih.govresearchgate.net

Systematic modifications to this cage structure have been explored to understand its contribution to biological activity. One critical factor is the point of attachment. For many adamantane-containing inhibitors, substitution at the C-1 position is preferred and often necessary for potent activity. nih.gov Studies on paired adamantane isomers have demonstrated that substitution at the C-2 position can be detrimental to the inhibitory potency against human 11β-HSD1. nih.gov

Furthermore, the introduction of heteroatoms into the adamantane scaffold has been investigated. Research indicates that incorporating an oxygen atom into the hydrocarbon cage is generally unfavorable and leads to a decrease in 11β-HSD1 inhibition. nih.gov This suggests that the purely hydrophobic character of the adamantane group is essential for optimal interaction with the target.

Bioisosteric replacement of the adamantane group with other bulky, lipophilic fragments has also been a strategy to improve physicochemical properties, such as water solubility, without compromising biological activity. While larger lipophilic groups can sometimes increase inhibitory activity, this often comes at the cost of reduced metabolic stability. nih.gov Therefore, careful selection of bioisosteres is critical to balance potency and pharmacokinetic properties.

Modification of Adamantane MoietyObserved Impact on Activity (in related inhibitors)Rationale / Key Findings
Substitution at C-2 instead of C-1Decreased potencyC-1 substitution is often optimal for fitting into the hydrophobic pocket of target enzymes like 11β-HSD1. nih.gov
Introduction of an oxygen atom into the cageReduced inhibitory activityThe hydrophobic nature of the adamantane scaffold is critical for target interaction. nih.gov
Replacement with larger lipophilic groupsPotentially increased potency but decreased metabolic stability and solubilityHighlights the trade-off between binding affinity and drug-like properties. nih.gov
Replacement with natural bicyclic groups (e.g., camphanyl)Similar potency with improved water solubilityDemonstrates a successful strategy for enhancing physicochemical properties through bioisosteric replacement. nih.gov

Elucidation of Pyridine (B92270) Ring Substitution Effects on Biological Activity

The pyridine ring in this compound serves as a crucial component for interaction with biological targets, often through hydrogen bonding and π-π stacking interactions. researchgate.net The electronic properties of this ring can be finely tuned by the introduction of substituents, which in turn can significantly modulate the biological activity of the molecule.

For instance, in studies of related heterocyclic compounds, the introduction of strong electron-withdrawing groups like -CN or -NO2 has been shown to enhance binding affinity in some cases. nih.gov This is often attributed to the altered electronic landscape of the molecule, which can lead to more favorable interactions with the protein target. Conversely, the introduction of electron-donating groups such as -CH3 or -OCH3 can also influence activity, though the effect is highly dependent on the specific biological target and the binding pocket's characteristics. nih.gov

The position of the substituent is also a critical determinant of activity. Ortho, meta, and para substitutions can lead to different steric and electronic effects, which can either enhance or diminish the compound's biological efficacy. For example, a substituent at the para position might have a different effect on the pyridine nitrogen's basicity compared to a substituent at the ortho position, which could also introduce steric hindrance. mdpi.com

Pyridine Ring SubstitutionGeneral Impact on Biological ActivityUnderlying Mechanism
Electron-Withdrawing Groups (e.g., -F, -Cl, -CN, -NO2)Can increase or decrease activity depending on the target. In some cases, enhances binding. nih.govnih.govAlters the electron density of the pyridine ring, potentially strengthening interactions with electron-deficient areas of the target protein. nih.gov
Electron-Donating Groups (e.g., -CH3, -OCH3, -NH2)Can increase or decrease activity. The effect is context-dependent. nih.govIncreases electron density on the pyridine ring, which can affect hydrogen bonding and other non-covalent interactions. nih.gov
Positional Isomerism (ortho, meta, para)Significant impact on activity due to steric and electronic differences. mdpi.comAffects the orientation of the molecule in the binding pocket and modulates the electronic influence on the pyridine nitrogen.

Influence of Acetamide (B32628) Linker Modifications on Target Interaction

The acetamide linker in this compound is not merely a spacer but an active participant in target binding, often forming crucial hydrogen bonds with the protein backbone. nih.gov Modifications to this linker, including its length, rigidity, and the nature of the amide bond itself, can have a substantial impact on the compound's pharmacological profile.

Shortening or lengthening the linker can alter the distance between the adamantane and pyridine moieties, which can affect how the molecule fits into the target's binding site. nih.gov The introduction of rigidity, for example through the incorporation of a double bond or a small ring, can lock the molecule into a more favorable conformation for binding, but may also introduce strain that is detrimental to activity.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.gov Amide bonds can be susceptible to hydrolysis by proteases. Replacing the amide with more stable groups like 1,2,3-triazoles, oxadiazoles (B1248032), or fluoroalkenes can enhance the drug's half-life in the body. nih.govcambridgemedchemconsulting.com These bioisosteres are chosen to mimic the geometry and hydrogen bonding capabilities of the original amide group. mdpi.com

For example, the replacement of an amide with a 1,2,3-triazole has been shown to provide resistance to metabolic degradation while maintaining the necessary structural orientation for biological activity. nih.gov Similarly, oxadiazoles can mimic the planarity and dipole moment of an amide bond, making them effective substitutes. nih.gov

Acetamide Linker ModificationPotential Impact on Target Interaction and PropertiesRationale
Altering linker length (shortening/lengthening)Can optimize the positioning of the adamantane and pyridine groups in the binding site. nih.govFine-tunes the distance between key pharmacophoric features to match the topology of the target.
Introducing rigidity (e.g., double bonds, rings)May pre-organize the molecule into a bioactive conformation, potentially increasing potency.Reduces conformational flexibility, which can be entropically favorable for binding.
Bioisosteric replacement (e.g., 1,2,3-triazole, oxadiazole)Can improve metabolic stability and other pharmacokinetic properties while maintaining biological activity. nih.govcambridgemedchemconsulting.comMimics the structural and electronic properties of the amide bond with enhanced resistance to enzymatic cleavage. mdpi.com
N-methylation of the amideMay decrease activity by removing a hydrogen bond donor, but can improve cell permeability. biorxiv.orgIllustrates the dual role of the amide N-H in binding and physicochemical properties.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netnih.gov For inhibitors related to this compound, particularly those targeting 11β-HSD1, pharmacophore models typically consist of a combination of hydrophobic groups, hydrogen bond acceptors, and hydrogen bond donors. mdpi.comnih.gov

A typical pharmacophore model for this class of compounds would include:

A hydrophobic feature: corresponding to the bulky and lipophilic adamantane cage, which interacts with a hydrophobic pocket in the enzyme's active site. mdpi.com

A hydrogen bond acceptor: often represented by the nitrogen atom of the pyridine ring or the carbonyl oxygen of the acetamide linker. researchgate.net

A hydrogen bond donor: typically the N-H group of the acetamide linker. researchgate.net

These models are developed based on the structures of known active compounds and can be used to virtually screen large chemical databases for new potential inhibitors. nih.gov Ligand-based design, which relies on the knowledge of active molecules, uses these pharmacophore models to guide the synthesis of new analogs with improved potency and selectivity. nih.gov By understanding the key features required for activity, medicinal chemists can design new molecules that better fit the pharmacophore and, by extension, the biological target. researchgate.net

Development of Focused Libraries for SAR Exploration

To systematically explore the structure-activity relationships of compounds like this compound, the development of focused chemical libraries is a highly effective strategy. nih.gov This approach involves the synthesis of a series of related compounds where specific parts of the molecule are systematically varied.

For this particular scaffold, a focused library could be designed to explore variations in all three key components:

Adamantane Moiety: A subset of the library could include analogs with different bulky, lipophilic groups in place of the adamantane to probe the requirements of the hydrophobic pocket. nih.gov

Pyridine Ring: Another subset could feature a range of substituents (both electron-donating and electron-withdrawing) at different positions on the pyridine ring to map out the electronic and steric requirements of this part of the binding site.

Acetamide Linker: A third subset could explore different linker lengths, rigidities, and bioisosteric replacements for the amide bond to optimize for both potency and pharmacokinetic properties.

The synthesis of such libraries can be facilitated by combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of analogs for biological screening. mdpi.com The data obtained from screening these focused libraries provides a rich source of SAR information, which can then be used to refine pharmacophore models and guide the design of the next generation of more potent and selective compounds.

Molecular Mechanisms of Action and Target Engagement

Identification and Validation of Specific Molecular Targets

The specific molecular targets of 2-(1-adamantyl)-N-4-pyridinylacetamide are hypothesized to be members of the purinergic P2X receptor family and T-type calcium channels, based on computational docking studies and experimental data from analogous compounds. nih.govnih.gov

Adamantane (B196018) derivatives are recognized for their ability to modulate purinergic P2X receptors, which are ATP-gated ion channels involved in a variety of physiological processes, including inflammation and neurotransmission. nih.gov Computational simulations suggest that this compound may specifically interact with the P2X4 and P2X7 receptor subtypes. nih.gov The validation of these targets often involves techniques like site-directed mutagenesis, which can identify key amino acid residues essential for ligand binding and receptor function. nih.govnih.gov While direct experimental validation for this specific compound is not extensively documented in publicly available literature, the established activity of similar adamantane-containing molecules provides a strong basis for these hypothesized targets. nih.gov

Furthermore, research on structurally related N-(1-adamantyl)acetamide derivatives has led to the identification of potent inhibitors of the T-type calcium channel, Cav3.2. nih.gov These findings were the result of chemical evolution from a fragment hit in a high-throughput screening (HTS) campaign, suggesting that the adamantyl-acetamide scaffold is a viable pharmacophore for targeting this particular ion channel. nih.gov T-type calcium channels are crucial for regulating calcium influx in excitable cells and are implicated in conditions such as epilepsy and neuropathic pain. nih.gov

Table 1: Hypothesized Molecular Targets and Basis for Identification

Target Receptor Basis for Hypothesis Implied Function Key References
P2X4 Receptor Computational docking; known activity of adamantane derivatives. Allosteric inhibition of an ATP-gated cation channel. nih.gov nih.gov
P2X7 Receptor General activity of adamantane derivatives on P2X receptors. Modulation of an ATP-gated cation channel involved in inflammation. nih.gov nih.gov

Ligand-Target Interaction Analysis at the Molecular Level

The interaction between this compound and its putative targets is thought to be governed by a combination of specific molecular interactions, including hydrogen bonding and hydrophobic contacts, and may involve allosteric modulation.

Amino Acid Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

At the molecular level, the distinct structural components of this compound likely engage with specific amino acid residues within the binding pockets of its target receptors.

Hydrophobic Interactions : The bulky and lipophilic adamantyl group is predicted to anchor the molecule within hydrophobic pockets of the target protein. nih.gov In the context of P2X receptors, this would likely be within the transmembrane domain. nih.gov For Cav3.2 channels, cryo-electron microscopy structures of other inhibitors show that hydrophobic moieties can occupy the central cavity of the channel pore. nih.gov

Hydrogen Bonds and π-π Stacking : The pyridinylacetamide portion of the molecule offers opportunities for more specific polar interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the pyridine (B92270) ring can participate in hydrogen bonding and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the receptor's binding site. nih.govnih.govresearchgate.net For instance, molecular docking simulations of the compound with P2X4 receptors suggest the pyridinylacetamide moiety forms hydrogen bonds with polar residues in the extracellular domain. nih.gov While the exact residues have not been experimentally confirmed for this specific ligand, mutagenesis studies on the human P2X4 receptor have highlighted the importance of residues such as Tyr315 in the ATP binding site. aups.org.au

Allosteric Modulation Mechanisms

There is evidence to suggest that this compound may act as an allosteric modulator. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov

For P2X4, the compound is hypothesized to be an allosteric inhibitor. nih.gov This implies it could bind to a site separate from the ATP binding pocket, stabilizing a closed or desensitized state of the channel and thereby reducing ion flow even in the presence of ATP. The principles of allosteric modulation are well-established for G protein-coupled receptors and ion channels, where modulators can be positive (enhancing activity), negative (inhibiting activity), or silent. nih.govmdpi.comasceptasm.com A negative allosteric modulator (NAM) would decrease the apparent potency and/or maximal effect of the native agonist.

Downstream Cellular Pathway Perturbations (e.g., Calcium Signaling, cAMP Modulation)

By interacting with ion channels like P2X receptors and T-type calcium channels, this compound is expected to perturb downstream cellular signaling pathways that are dependent on ion flux, most notably calcium signaling.

The potential inhibition of T-type calcium channels (Cav3.2) would directly reduce the influx of calcium into the cell upon membrane depolarization. nih.govnih.gov This can have significant effects in neurons and other excitable cells where T-type channel activity contributes to the regulation of the resting membrane potential and burst firing.

Similarly, the modulation of P2X4 receptors, which are permeable to cations including Ca²⁺ and Na⁺, would impact intracellular calcium concentrations. nih.gov P2X4 receptor activation is known to trigger downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK), which is dependent on the initial calcium influx. nih.gov As a hypothesized inhibitor, the compound would be expected to dampen or block these P2X4-mediated downstream events. nih.gov

While direct studies measuring the effect of this compound on second messengers like cyclic AMP (cAMP) have not been reported, it is plausible that by modulating calcium-sensitive adenylyl cyclases or phosphodiesterases, the compound could indirectly influence cAMP levels. However, the primary and most direct downstream effect would be the modulation of intracellular calcium homeostasis. nih.govmdpi.com

Table 2: Summary of Compound Names

Compound Name
This compound
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide
Adenosine (B11128) triphosphate (ATP)

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Studies for Binding Affinity Prediction

No specific molecular docking studies for 2-(1-adamantyl)-N-4-pyridinylacetamide, including predicted binding affinities or interactions with specific protein targets, are available in the reviewed literature. In principle, such studies would involve docking the compound into the active site of a relevant biological target to predict its binding orientation and energy. For other adamantane (B196018) derivatives, docking has been used to identify key interactions, often with hydrophobic pockets within the enzyme active site. nih.govnih.gov

Virtual Screening for Identification of Novel Scaffolds and Derivatives

There is no information on virtual screening campaigns that have utilized this compound as a query molecule or identified it as a hit. Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target, but its application to this specific compound has not been documented. nih.govmdpi.come3s-conferences.org

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

No molecular dynamics (MD) simulation studies for a this compound-protein complex have been published. Such simulations would be used to assess the stability of the predicted binding pose from docking studies over time, providing insights into the dynamic nature of the ligand-protein interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

A Quantitative Structure-Activity Relationship (QSAR) model specifically developed for or including this compound could not be found. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.orgnih.gov Without a dataset of analogues and their corresponding activities, a QSAR model cannot be constructed.

De Novo Design Strategies for Optimized Candidates

There is no evidence of de novo design strategies being applied to optimize this compound. This approach involves designing novel molecular structures with desired properties from the ground up, often starting from a fragment or a known binder. nih.gov

Derivatives and Analogues Development for Enhanced Biological Profiles

Design and Synthesis of Chemically Diverse Analogues

The design of chemically diverse analogues of 2-(1-adamantyl)-N-4-pyridinylacetamide is guided by structure-activity relationship (SAR) studies and, where available, the crystal structure of the target enzyme. nih.govnih.gov The synthesis of these analogues involves modifying the three main components of the parent molecule: the adamantyl group, the acetamide (B32628) linker, and the pyridinyl ring.

Adamantane (B196018) Moiety Modifications: The bulky and lipophilic adamantane group plays a crucial role in anchoring the molecule within the hydrophobic regions of the enzyme's active site. researchgate.netmdpi.com Analogues have been developed by replacing the adamantane cage with other bulky hydrophobic groups, such as bridged bicyclic carbocycles and heterocycles, to explore the impact on potency and metabolic stability. researchgate.net Furthermore, the introduction of substituents on the adamantane ring itself, such as at the 2-position, has been explored to create novel inhibitors. nih.gov

Acetamide Linker and Pyridinyl Ring Variations: The acetamide linker and the N-pyridinyl group are critical for interacting with key residues in the enzyme's active site, often through hydrogen bonding. nih.gov Synthetic strategies have focused on creating analogues with different heterocyclic systems in place of the pyridine (B92270) ring, such as pyran-4-ones, benzothiazoles, and tetrazoles, to investigate their potential as active pharmacophores. nih.govnih.govnih.gov The synthesis of these analogues often begins with a key intermediate like adamantane-1-carbohydrazide, which can be further reacted to form various heterocyclic systems. mdpi.com For instance, biphenyl (B1667301) ethanone (B97240) and indanone/tetralone derivatives have been synthesized as non-steroidal inhibitors of 17β-HSD1. researchgate.net

The following table summarizes a selection of synthesized analogues and their reported biological activities, highlighting the chemical diversity explored.

Analogue Class Structural Modification Target Enzyme Observed Activity Reference(s)
Adamantylmethyl TetrazolesReplacement of pyridinylacetamide with a tetrazole moiety and a quaternary carbon on the adamantane ring.11β-HSD1Potent and selective inhibition. nih.gov
Biphenyl Ethanone DerivativesReplacement of the adamantyl-pyridinylacetamide scaffold with a biphenyl ethanone structure.17β-HSD1Inhibition in the low micromolar range. researchgate.net
HydroxybenzothiazolesReplacement of the core structure with a benzothiazole (B30560) scaffold linked to a phenyl ring via a keto or amide bridge.17β-HSD1Nanomolar IC₅₀ values for the keto-derivative. nih.gov
Adamantyl Pyran-4-onesEsterification of pyran-4-ones (like kojic acid) with adamantan-1-ylacetic acid.Various Cancer Cell LinesModerate antiproliferative activity. nih.gov

Optimization of Selectivity Profiles for Specific Targets

A significant challenge in the development of inhibitors based on the this compound scaffold is achieving high selectivity for a specific enzyme isoform. nih.gov The 17β-HSD family, for example, has several isoforms with distinct physiological roles, making selectivity crucial to avoid off-target effects. nih.govmedchemexpress.com For instance, inhibiting 17β-HSD1 is a therapeutic strategy for estrogen-dependent diseases, while inhibiting 17β-HSD2 is being explored for osteoporosis. doi.orgplos.org

Selectivity is often achieved by exploiting subtle differences in the active sites of the enzyme isoforms. nih.gov For example, the design of selective 17β-HSD1 inhibitors has benefited from understanding the pKa of phenolic groups in the inhibitor structure, which influences its interaction with key residues and its selectivity over 17β-HSD2. nih.gov Similarly, for 17β-HSD14 inhibitors, high affinity and selectivity were achieved through an extended hydrogen-bonding network within the active site. nih.gov

The following table illustrates how structural modifications can influence selectivity between different 17β-HSD isoforms.

Compound Class Structural Feature Primary Target Selectivity Profile Reference(s)
Hydroxybenzothiazole Keto-derivativesBenzothiazole scaffold with a keto-bridge.17β-HSD1Reasonable selectivity against 17β-HSD2 but also shows affinity for estrogen receptors. nih.gov
Hydroxybenzothiazole Amide-derivativesBenzothiazole scaffold with an amide-bridge.17β-HSD1Fair selectivity against 17β-HSD2 and estrogen receptors. nih.gov
1,4-phenyl class inhibitorsIntroduction of methyl- or methoxy-groups on the phenyl rings.17β-HSD2Likely binds in a conserved area, showing similar inhibition for both human and murine isoforms. plos.org
Androsterone DerivativesModifications to the D-ring of the steroid core.17β-HSD10Increased metabolic stability and selectivity over 17β-HSD3. nih.gov

Exploration of Polypharmacology and Multi-Target Approaches

Given the complexity of many diseases, a therapeutic strategy involving the simultaneous modulation of multiple targets is gaining traction. nih.gov This concept, known as polypharmacology, can be applied to derivatives of this compound to develop multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with at least two different biological targets. nih.gov

One approach is to design dual inhibitors that target two related enzymes. For instance, dual inhibitors of 17β-HSD1 and steroid sulfatase have been reported. nih.gov This strategy is particularly relevant for hormone-dependent cancers where multiple pathways contribute to the production of active steroids. Another strategy involves combining pharmacophores from different classes of inhibitors into a single molecule. nih.govmdpi.com For example, a molecule could be designed to inhibit both a 17β-HSD isoform and another key enzyme in a disease pathway, such as those involved in neurodegenerative diseases like Alzheimer's. nih.govsemanticscholar.org

The development of MTDLs is a promising avenue for creating more effective therapies for multifactorial diseases. nih.govnih.gov

Prodrug Strategies (Conceptual, without administration details)

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. semanticscholar.org This strategy can be conceptually applied to this compound and its analogues to improve their physicochemical and pharmacokinetic properties. nih.govnih.gov The chemical modification of the parent drug into a bioreversible entity can enhance properties such as membrane permeability. semanticscholar.org

For a molecule like this compound, several prodrug approaches could be conceptualized. If the molecule contains a functional group amenable to modification, such as a hydroxyl or carboxyl group on an analogue, it could be esterified or amidated with a promoiety. This promoiety would be designed to be cleaved by enzymes in the body, releasing the active drug. semanticscholar.org For example, if an analogue possesses a phenolic hydroxyl group, it could be converted into a phosphate (B84403) ester to improve aqueous solubility or into a more lipophilic ester to enhance absorption.

Another conceptual approach is the synthesis of codrugs, where two different active drugs are covalently linked. nih.gov The linker is designed to be cleaved in vivo, releasing both drugs. This could be a strategy to combine an inhibitor derived from the this compound scaffold with another therapeutic agent to achieve a synergistic effect.

Advanced Analytical Methodologies for Research and Development

High-Throughput Screening (HTS) Assay Development and Implementation

High-Throughput Screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. The development of a robust HTS assay is fundamental for identifying and optimizing lead compounds. While specific HTS campaigns targeting 2-(1-adamantyl)-N-4-pyridinylacetamide are not detailed in publicly available research, the general principles for developing such an assay for this class of compounds can be outlined.

Typically, an HTS assay for a compound like this compound would be initiated based on a therapeutic hypothesis for its molecular target. For instance, adamantane (B196018) derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov An HTS assay for an enzyme inhibitor would typically involve a biochemical assay that measures the enzyme's activity in the presence of the test compound.

The development process would involve several key stages:

Assay Design: This includes selecting a suitable detection technology, such as fluorescence, luminescence, or absorbance, that can reliably measure the activity of the target. For example, a fluorescence-based assay could be developed to measure the protease activity of a target enzyme. evitachem.com

Reagent Procurement and Optimization: This involves obtaining or producing the necessary biological reagents, such as a purified recombinant target protein and a suitable substrate.

Assay Miniaturization: To accommodate large chemical libraries, the assay is typically miniaturized into a 384-well or 1536-well plate format. evitachem.com

Assay Validation: The assay's performance is rigorously validated by determining key statistical parameters like the Z'-factor, signal-to-background ratio, and its robustness over time. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay for HTS. evitachem.com

A hypothetical HTS workflow for this compound would involve dispensing the compound from a library into the assay plates, followed by the addition of the target protein and substrate. After an incubation period, the signal is read by a plate reader, and the data is analyzed to identify "hits" that modulate the target's activity.

Table 1: Hypothetical HTS Assay Parameters for a this compound Screening Campaign

ParameterDescriptionExample Value/Condition
Target The specific biological molecule of interest.e.g., Recombinant Human Enzyme
Assay Format The physical setup for the screening experiment.384-well microtiter plates
Detection Method The technology used to measure the assay signal.Fluorescence Intensity
Substrate The molecule acted upon by the enzyme target.Fluorogenic peptide substrate
Compound Conc. The concentration of the test compound.10 µM
Incubation Time The duration the compound is in contact with the target.60 minutes
Control (Positive) A known inhibitor of the target.e.g., Published Inhibitor
Control (Negative) A vehicle control without the test compound.DMSO
Acceptance Criteria Statistical measures for assay quality.Z'-factor > 0.7

Biophysical Characterization Techniques (e.g., SPR, ITC) for Target Binding

Once a compound is identified as a "hit" in an HTS campaign, biophysical techniques are employed to validate direct binding to the target protein and to characterize the thermodynamics and kinetics of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free methods for this purpose. nih.govmdpi.com

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. When a ligand (in this case, this compound) flows over the chip and binds to the protein, the local refractive index changes, resulting in a measurable shift in the SPR angle. This allows for the real-time monitoring of the binding and dissociation events.

From an SPR experiment, several key parameters can be determined:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ.

While specific SPR data for this compound is not available, a hypothetical experiment would involve immobilizing the purified target protein on a sensor chip and then injecting a series of concentrations of the compound. The resulting sensorgrams would be fitted to a binding model to extract the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. nih.govmdpi.com In a typical ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The resulting heat changes are measured by a highly sensitive calorimeter.

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment:

Binding Affinity (Kₐ): The association constant, which is the reciprocal of the dissociation constant (Kₑ).

Stoichiometry (n): The molar ratio of ligand to protein in the complex.

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Entropy change (ΔS): The change in the randomness of the system upon binding.

Although no specific ITC data for this compound has been published, research has been conducted on the interaction of adamantyl substituents with other molecules, demonstrating the feasibility of using ITC to study the thermodynamics of adamantane-containing compounds. nih.gov The data from such an experiment would be crucial for understanding the driving forces of the binding interaction (i.e., whether it is enthalpy- or entropy-driven).

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

TechniqueParameterHypothetical Value
SPR kₐ (M⁻¹s⁻¹)1 x 10⁵
kₑ (s⁻¹)1 x 10⁻³
Kₑ (nM)10
ITC n (Stoichiometry)1.0
Kₐ (M⁻¹)1 x 10⁸
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)2.5
ΔG (kcal/mol)-11.0

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications Beyond Current Preclinical Findings

The adamantane (B196018) scaffold is a well-established pharmacophore present in drugs with a variety of clinical applications, including antiviral, anti-diabetic, and neuroprotective agents. publish.csiro.ausbir.govmdpi.comwuxiapptec.com The presence of the N-4-pyridinylacetamide group suggests potential interactions with biological targets amenable to amide-containing ligands. Based on the known activities of structurally related adamantane amides and pyridinyl compounds, several new therapeutic avenues could be explored for 2-(1-adamantyl)-N-4-pyridinylacetamide.

Neurodegenerative and Psychiatric Disorders: Adamantane derivatives like memantine (B1676192) are known to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of Alzheimer's disease. publish.csiro.aunih.govnih.gov Future research could investigate whether this compound exhibits similar activity or interacts with other relevant central nervous system (CNS) targets, such as sigma receptors or P2X7 receptors, which have been explored for other adamantane-containing molecules. publish.csiro.aupublish.csiro.au Its potential to modulate neuroinflammation, a common factor in many neurological disorders, also warrants investigation, as other adamantane derivatives have shown promise in this area. nih.govnih.gov

Oncology: A number of adamantane derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govacs.org The adamantane moiety can enhance cellular uptake and interact with hydrophobic pockets in protein targets. The pyridinyl ring, a common feature in kinase inhibitors, could also contribute to anticancer effects. Therefore, screening this compound against a panel of human cancer cell lines is a logical step to explore its potential as a chemotherapeutic agent.

Infectious Diseases: The foundational role of adamantanes in antiviral therapy is well-documented. nih.govnih.govacs.org While resistance to older adamantane antivirals is widespread, the unique substitution pattern of this compound might confer activity against different viral targets or overcome existing resistance mechanisms. Furthermore, adamantane derivatives have shown antibacterial and antifungal properties, suggesting that this compound could be evaluated for a broad spectrum of antimicrobial activities. mdpi.comnih.govacs.org

Development of Advanced Preclinical Models

To gain a more accurate understanding of the therapeutic potential and mechanism of action of this compound, it is crucial to move beyond traditional 2D cell cultures and simple animal models.

Organoid Models: The use of brain organoids, which are three-dimensional, self-organizing structures derived from human pluripotent stem cells, offers a more physiologically relevant system for neuropharmacological screening. nih.govresearchgate.netstemcell.com These "mini-brains" can recapitulate some of the complex cellular architecture and interactions of the human brain, providing a superior platform to test the efficacy and neurotoxicity of CNS-active compounds. nih.govprogress.org.uk Patient-derived organoids could even enable personalized medicine approaches in the future. progress.org.uk For oncology indications, tumor organoids derived from patient biopsies can predict treatment responses with high accuracy. stemcell.com

Specialized Animal Models: For in vivo studies, the use of genetically engineered animal models that more closely mimic human disease pathology is essential. For instance, if a specific molecular target is identified, knockout or humanized mouse models can provide more definitive evidence of the compound's on-target effects. For neurodegenerative disease indications, transgenic models expressing human disease-associated proteins would be invaluable.

Integration of Multi-Omics Approaches in Mechanistic Studies

To elucidate the molecular mechanisms underlying the biological activities of this compound, an integrated multi-omics approach is recommended.

Proteomics: Shotgun proteomics can be employed to identify the direct protein targets of the compound. researchgate.net This involves analyzing changes in the cellular proteome in response to treatment, which can reveal the pathways and protein networks modulated by the drug. medindia.net This approach can help in identifying both primary targets and off-target effects, which is crucial for understanding the compound's full pharmacological profile. researchgate.netmedindia.net

Metabolomics: Metabolomic profiling provides a snapshot of the metabolic state of cells or organisms and can reveal how a compound affects cellular metabolism. researchgate.netnih.govmdpi.comresearchgate.net This is particularly relevant for indications like cancer and neurodegenerative diseases, which are associated with significant metabolic dysregulation. By analyzing the metabolic fingerprints of cells treated with this compound, researchers can gain insights into its mechanism of action and identify potential biomarkers of response. researchgate.netnih.gov The integration of proteomics and metabolomics data can provide a more comprehensive, systems-level understanding of the drug's effects.

Strategic Development Towards Pre-Investigational New Drug (IND) Studies

A clear and strategic plan is necessary to advance this compound from a promising lead compound to a clinical candidate. This involves a series of IND-enabling studies designed to meet regulatory requirements for human clinical trials. sbir.govwuxiapptec.comallucent.comiitri.org

Pharmacology and Pharmacokinetics: Detailed studies on the compound's absorption, distribution, metabolism, and excretion (ADME) are fundamental. allucent.com Understanding the metabolic fate of the adamantyl and pyridinylacetamide moieties is critical for predicting its behavior in humans. nih.gov

Toxicology: A comprehensive toxicology assessment is required, including single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent). wuxiapptec.comallucent.com These studies will help to establish a safe starting dose for human trials.

CMC (Chemistry, Manufacturing, and Controls): A scalable and reproducible synthesis route for the compound must be developed. The final drug substance must be characterized, and specifications for its purity and stability must be established.

A pre-IND meeting with regulatory agencies, such as the FDA, is highly recommended to discuss the preclinical data and the proposed clinical trial design. sbir.govwuxiapptec.com This early interaction can provide valuable guidance and increase the likelihood of a successful IND submission.

Interactive Data Table: Potential Research Trajectory for this compound

Research Phase Key Objectives Methodologies Potential Outcomes
Lead Optimization & Target ID Enhance potency and selectivity; Identify molecular target(s)Structure-Activity Relationship (SAR) studies; Affinity chromatography; ProteomicsImproved lead compounds; Validated biological targets
Advanced Preclinical (In Vitro) Assess efficacy in physiologically relevant modelsBrain/Tumor Organoid Assays; High-content imagingData on efficacy in human-like tissue models
Advanced Preclinical (In Vivo) Evaluate in vivo efficacy and preliminary safetyTransgenic animal models of disease; Behavioral studiesProof-of-concept in animal models; Preliminary safety profile
Mechanistic Studies Elucidate mechanism of actionProteomics; Metabolomics; TranscriptomicsComprehensive understanding of drug action; Biomarker discovery
Pre-IND Development Conduct regulatory-required safety studiesGLP Toxicology; ADME studies; CMC developmentData package for IND submission

Q & A

Q. What are the optimal synthetic routes for 2-(1-adamantyl)-N-4-pyridinylacetamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling adamantane derivatives with pyridinylacetamide precursors. A multi-step approach could include:

Adamantane functionalization : Bromination or hydroxylation of adamantane to generate reactive intermediates.

Acetamide formation : Reaction of 4-aminopyridine with activated acetamide precursors (e.g., chloroacetyl chloride).

Coupling reaction : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to link adamantyl and pyridinylacetamide moieties .

Q. Purity Assurance :

  • Chromatographic purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients).
  • Spectroscopic validation : NMR (¹H/¹³C) to confirm adamantyl C-H signatures (δ 1.6–2.1 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Adamantyl brominationBr₂, AlCl₃, 0°C6590%
Acetamide formationChloroacetyl chloride, Et₃N, RT7895%
CouplingHATU, DMF, 60°C5298%

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₂₁N₃O expected m/z 307.17) and fragmentation patterns .
  • FT-IR Spectroscopy : Identify adamantyl C-H stretching (2900 cm⁻¹) and amide C=O (1650 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of the adamantyl cage and pyridinylacetamide orientation .

Critical Note : Discrepancies in spectral data (e.g., unexpected NOEs in NMR) may indicate conformational flexibility or impurities requiring iterative purification .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across different experimental models?

Methodological Answer: Contradictions often arise from:

  • Model-specific variability : E.g., differences in membrane permeability (cell vs. tissue models).
  • Dosage-dependent effects : Use factorial design experiments to test multiple concentrations (e.g., 0.1–100 µM) and exposure times .

Q. Stepwise Approach :

Cross-validation : Compare results in in vitro (e.g., HEK293 cells) and ex vivo (e.g., isolated organ models) systems.

Pharmacokinetic profiling : Measure bioavailability and metabolite formation using LC-MS/MS .

Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to identify target pathways .

Q. Table 2: Experimental Design for Activity Validation

VariableTest RangeAssay Type
Concentration0.1–100 µMMTT assay, ATP luminescence
Exposure Time6–72 hrsApoptosis (Annexin V/PI)
Model SystemCell lines, primary cells, organoidsTranscriptomics (RNA-seq)

Q. What computational strategies enhance the understanding of this compound's mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model adamantyl-pyridinyl interactions with lipid bilayers or protein targets (e.g., 100-ns simulations in GROMACS) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., NMDA or adenosine A₂A) .
  • QSAR Modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity data .

Case Study : MD simulations revealed that the adamantyl group stabilizes hydrophobic pockets in membrane proteins, explaining its blood-brain barrier penetration .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Standardized protocols : Pre-treat compounds with activated charcoal to remove trace solvents .
  • Quality control (QC) metrics : Require ≥95% purity (HPLC) and ≤0.1% residual solvents (GC-MS) for all batches .
  • Blinded replicates : Assign independent teams to repeat assays using randomized samples .

Q. What advanced spectroscopic methods resolve conformational isomers in this compound?

Methodological Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between adamantyl protons and pyridinyl groups .
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., chair-boat transitions in adamantane derivatives) .
  • Solid-state NMR : Characterize crystalline vs. amorphous forms affecting solubility .

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Feasible Synthetic Routes

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2-(1-adamantyl)-N-4-pyridinylacetamide
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Reactant of Route 2
2-(1-adamantyl)-N-4-pyridinylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.